CID 45157445

Overview

Description

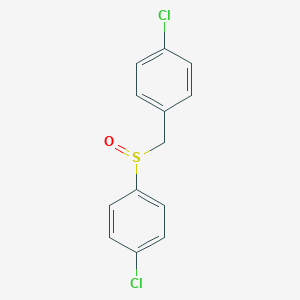

2-Methyl-4-chlorophenoxyacetic acid: is a widely used phenoxy herbicide introduced in 1945. It selectively controls broad-leaf weeds in pasture and cereal crops. The compound acts as an auxin, which are growth hormones that naturally exist in plants .

Scientific Research Applications

2-Methyl-4-chlorophenoxyacetic acid has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studying herbicide action and degradation.

Biology: Investigated for its effects on plant growth and development.

Medicine: Explored for potential therapeutic uses due to its auxin-like properties.

Industry: Widely used in agriculture for weed control in cereal crops and pastures

Mechanism of Action

2-Methyl-4-chlorophenoxyacetic acid acts by mimicking the action of the plant growth hormone auxin. It is absorbed through the leaves and translocated to the meristems of the plant, where it interferes with protein synthesis, cell division, and growth, leading to uncontrolled growth and eventually death in susceptible plants .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

MCPA-sodium acts by mimicking the action of the plant growth hormone auxin, which results in uncontrolled growth and eventually death in susceptible plants, mainly dicotyledons . It is absorbed through the leaves and is translocated to the meristems of the plant .

Cellular Effects

MCPA-sodium works by concentrating in the actively growing regions of a plant (meristematic tissue) where it interferes with protein synthesis, cell division, and the growth of the plant . It can also affect kidney and liver function in mammals .

Molecular Mechanism

The molecular mechanism of MCPA-sodium involves mimicking the action of the plant growth hormone auxin . This results in uncontrolled growth and eventually death in susceptible plants, mainly dicotyledons . It is absorbed through the leaves and is translocated to the meristems of the plant .

Temporal Effects in Laboratory Settings

The effects of MCPA-sodium can change over time in laboratory settings. For example, MCPA-sodium can be degraded biologically in soils by plants and microorganisms . The major metabolite of MCPA degradation is MCP (4-chloro-2-methylphenol) .

Dosage Effects in Animal Models

The effects of MCPA-sodium can vary with different dosages in animal models. For example, following an oral dose of uniformly ring-labelled MCPA, it was predominantly excreted in rats - approximately 90% of the administered dose by urine, with low levels detected in faeces .

Metabolic Pathways

MCPA-sodium is involved in the metabolic pathways that mimic the action of the plant growth hormone auxin . This results in uncontrolled growth and eventually death in susceptible plants, mainly dicotyledons .

Transport and Distribution

MCPA-sodium is widely distributed to various tissues and organs . No significant accumulation of MCPA-sodium is observed in tissues .

Subcellular Localization

It is known that MCPA-sodium is absorbed through the leaves and is translocated to the meristems of the plant .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-4-chlorophenoxyacetic acid is synthesized from the corresponding phenol by exposing it to chloroacetic acid and dilute base in a straightforward substitution reaction: [ \text{2-methyl-4-chlorophenol} + \text{ClCH}_2\text{CO}_2\text{H} + \text{base} \rightarrow \text{2-methyl-4-chlorophenoxyacetic acid} + \text{base} \cdot \text{HCl} ]

Industrial Production Methods: The industrial production of 2-methyl-4-chlorophenoxyacetic acid involves the same synthetic route but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-chlorophenoxyacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions.

Reduction: It can be reduced to form different derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the chloro group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like sodium hydroxide and other bases are commonly used.

Major Products Formed:

Oxidation: Oxidized derivatives of 2-methyl-4-chlorophenoxyacetic acid.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives where the chloro group is replaced by other functional groups.

Comparison with Similar Compounds

Similar Compounds:

2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used phenoxy herbicide with similar properties.

1-Naphthaleneacetic acid: A synthetic auxin used in plant growth regulation.

Comparison:

2-Methyl-4-chlorophenoxyacetic acid vs. 2,4-Dichlorophenoxyacetic acid: Both compounds act as auxins and are used for weed control. 2-methyl-4-chlorophenoxyacetic acid is more selective for broad-leaf weeds.

2-Methyl-4-chlorophenoxyacetic acid vs. 1-Naphthaleneacetic acid: While both are auxins, 1-naphthaleneacetic acid is primarily used for plant growth regulation rather than weed control

properties

| { "Design of the Synthesis Pathway": "MCPA-sodium can be synthesized by reacting MCPA (Methyl chlorophenoxy acetic acid) with sodium hydroxide.", "Starting Materials": [ "Methyl chlorophenoxy acetic acid (MCPA)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Step 1: Dissolve MCPA in water and add sodium hydroxide solution slowly with stirring.", "Step 2: Adjust the pH of the reaction mixture to 7-8 using hydrochloric acid.", "Step 3: Filter the resulting solution to remove any impurities.", "Step 4: Concentrate the solution under reduced pressure.", "Step 5: Crystallize the product from the concentrated solution to obtain MCPA-sodium." ] } | |

CAS RN |

3653-48-3 |

Molecular Formula |

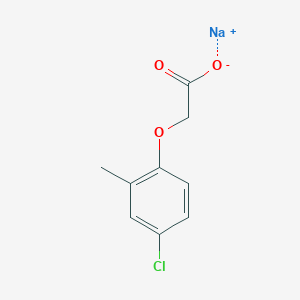

C9H9ClNaO3 |

Molecular Weight |

223.61 g/mol |

IUPAC Name |

2-(4-chloro-2-methylphenoxy)acetic acid |

InChI |

InChI=1S/C9H9ClO3.Na/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;/h2-4H,5H2,1H3,(H,11,12); |

InChI Key |

PMNFTMSSBYQNTK-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].[Na+] |

impurities |

The technical grade might contain 3-40% 6-chloro-2-methylphenoxyacetic acid. The hormone-type herbicide, commercial grade contains 4% of 4-chloro-o-cresol. |

SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].[Na+] |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)O.[Na] |

Color/Form |

White to light brown solid flakes, crystal powder or liquid. Plates from benzene or toluene White crystalline solid (pure compd) Colorless crystalline solid (pure) |

density |

1.56 @ 25 °C/15.5 °C Relative density (water = 1): 1.3 |

melting_point |

118-119 °C Melting point: 115-117 °C /technical grade MCPA/ 113-119 °C |

Other CAS RN |

3653-48-3 |

physical_description |

White solid; [Hawley] Slightly beige solid; [MSDSonline] WHITE CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. |

Pictograms |

Irritant; Environmental Hazard |

solubility |

Solubility: in water 270 g/l, methanol 340 g/l, benzene 1 g/l /2-Methyl-4-chlorophenoxyacetic acid sodium salt/ INSOL IN CARBON DISULFIDE; SOLUBILITY (G/100 ML): ETHER 77, ETHANOL 153, N-HEPTANE 0.5, TOLUENE 6.2, XYLENE 4.9 SOL IN CARBON TETRACHLORIDE Free acid insol in water but sodium and amine salts are soluble Sol in benzene For more Solubility (Complete) data for 2-METHYL-4-CHLOROPHENOXYACETIC ACID (6 total), please visit the HSDB record page. Solubility in water: none |

synonyms |

4-Chloro-2-methylphenoxyacetic acid sodium salt, Methoxon, Sodium MCPA, Sodium (2-methyl-4-chlorophenoxy)acetate |

vapor_pressure |

0.0000059 [mmHg] 5.90X10-6 mm Hg Vapor pressure, Pa at 20 °C: (negligible) |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does MCPA-sodium affect plant growth?

A1: MCPA-sodium is a synthetic auxin, mimicking the plant hormone auxin. It disrupts normal plant growth, leading to uncontrolled cell division and elongation, ultimately causing plant death. []

Q2: What are the visible symptoms of MCPA-sodium exposure in plants?

A2: Typical symptoms include epinasty (downward leaf curling), leaf rolling and blistering, stem and petiole proliferation, root modification, and ultimately plant death. The severity varies depending on the plant species, dose, and application method. [, , ]

Q3: What is the molecular formula and weight of MCPA-sodium?

A3: The molecular formula is C9H8ClO3Na, and the molecular weight is 214.59 g/mol.

Q4: Does the presence of calcium chloride in spray carriers affect MCPA-sodium's efficacy?

A4: Yes, calcium chloride antagonizes the toxicity of MCPA-sodium. This antagonism can be overcome by adding ammonium sulfate or ammonium nitrate to the spray carrier. []

Q5: How does the chemical structure of MCPA-sodium relate to its herbicidal activity?

A5: The phenoxyacetic acid structure of MCPA-sodium is crucial for its auxin-like activity. Modifications to this structure can significantly impact its potency and selectivity. For instance, replacing the chlorine atom with other halogens or modifying the side chain can alter its herbicidal properties. [, ]

Q6: Are there specific formulation strategies for MCPA-sodium?

A6: MCPA-sodium is available in various formulations, including wettable powders, water-dispersible granules, suspensions, suspoemulsions, aqueous emulsions, and microemulsions. The choice of formulation depends on the desired application method and the target weed species. []

Q7: Has MCPA-sodium been tested for safety and efficacy in field trials?

A7: Yes, numerous field trials have demonstrated the effectiveness of MCPA-sodium in controlling broadleaf weeds in various crops, including wheat, oats, rice, sugarcane, and potato. [, , , , , , , , ]

Q8: Can resistance to other herbicides confer cross-resistance to MCPA-sodium?

A9: Resistance mechanisms, such as target-site mutations, can confer cross-resistance to herbicides with similar modes of action. For instance, a smallflower umbrella sedge population resistant to bensulfuron-methyl (ALS inhibitor) exhibited cross-resistance to other ALS inhibitors but remained susceptible to MCPA-sodium. []

Q9: How is MCPA-sodium quantified in environmental samples?

A11: High-performance liquid chromatography (HPLC) is a commonly used technique for quantifying MCPA-sodium residues in soil, water, and plant tissues. [, , ]

Q10: What happens to MCPA-sodium in the environment after application?

A12: MCPA-sodium can be degraded in the environment through various processes, including microbial degradation, photodegradation, and hydrolysis. The degradation rate depends on factors like soil type, pH, temperature, and microbial activity. [, ]

Q11: Are there alternative weed control methods or herbicides to MCPA-sodium?

A13: Alternative weed control strategies include cultural practices (crop rotation, cover cropping), mechanical methods (tillage, mowing), and the use of other herbicide classes with different modes of action. The choice of the most suitable method depends on various factors, including the specific weed spectrum, crop, environmental considerations, and cost-effectiveness. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis-](/img/structure/B164925.png)